6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one 6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Brand Name: Vulcanchem
CAS No.: 955850-90-5
VCID: VC7652449
InChI: InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-9-7-15(20)8-10-16)18(17)19(25)23(22-13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3
SMILES: CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4
Molecular Formula: C19H15FN4O
Molecular Weight: 334.354

6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

CAS No.: 955850-90-5

Cat. No.: VC7652449

Molecular Formula: C19H15FN4O

Molecular Weight: 334.354

* For research use only. Not for human or veterinary use.

6-benzyl-1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one - 955850-90-5

Specification

CAS No. 955850-90-5
Molecular Formula C19H15FN4O
Molecular Weight 334.354
IUPAC Name 6-benzyl-1-(4-fluorophenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-one
Standard InChI InChI=1S/C19H15FN4O/c1-13-17-11-21-24(16-9-7-15(20)8-10-16)18(17)19(25)23(22-13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3
Standard InChI Key AUQCCYHEODSBBJ-UHFFFAOYSA-N
SMILES CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule comprises a pyrazolo[3,4-d]pyridazine core fused with substituents that enhance its bioactivity:

  • N1: Substituted with a 4-fluorophenyl group, introducing electron-withdrawing effects and potential halogen bonding .

  • C6: Attached to a benzyl group, which may improve lipophilicity and membrane permeability .

  • C4: Methyl substituent, likely influencing steric interactions and metabolic stability .

The pyridazin-7-one moiety introduces a ketone oxygen, contributing to hydrogen-bonding capabilities and polarity .

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC23H18FN5O
Molecular Weight (g/mol)399.43
logP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors1 (Ketone oxygen)
Hydrogen Bond Acceptors5 (N and O atoms)

Synthetic Routes and Optimization

Retrosynthetic Strategies

Pyrazolo[3,4-d]pyridazinones are typically synthesized via cyclocondensation reactions. A plausible route for the target compound involves:

  • Formation of the Pyrazole Ring: Reacting 4-fluorophenylhydrazine with a diketone precursor to form the pyrazole core .

  • Pyridazine Annulation: Oxidative cyclization with a nitrile or amidine derivative to construct the pyridazine ring .

  • Functionalization: Introducing the benzyl and methyl groups via alkylation or nucleophilic substitution .

Key challenges include regioselectivity during cyclization and minimizing side reactions from the fluorine substituent .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Pyrazole FormationHydrazine hydrate, EtOH, reflux65–75
Pyridazine AnnulationPOCl3, DMF, 80°C50–60
BenzylationBenzyl bromide, K2CO3, DMF70–80

Physicochemical and Pharmacokinetic Profiles

Metabolic Stability

In silico predictions using tools like SwissADME indicate susceptibility to cytochrome P450-mediated oxidation at the benzyl and methyl groups. Structural modifications, such as fluorination or steric hindrance, could mitigate rapid metabolism .

Biological Activity and Mechanisms

Table 3: Comparative Antiviral Data (Pyrazolo[3,4-d]pyridazinones)

CompoundEC50 (μM)SI (Selectivity Index)Target Virus
9b 1.222.4ZIKV
Target Compound*N/AN/A-
*Experimental data pending; predictions based on structural similarity.

Antimicrobial Activity

Analogous compounds exhibit broad-spectrum effects against Gram-positive and Gram-negative bacteria (MIC = 0.31–0.0024 mg/mL) . The benzyl group may enhance penetration through bacterial membranes, while the fluorophenyl moiety could disrupt cell-wall synthesis .

Future Directions and Applications

Drug Development

  • Optimization: Introducing polar groups (e.g., sulfonamides) to balance logP and solubility .

  • Targeted Delivery: Encapsulation in lipid nanoparticles to improve bioavailability .

Mechanistic Studies

  • Crystallography: Resolving the compound’s binding mode with viral RdRp using X-ray diffraction .

  • In Vivo Models: Evaluating efficacy in murine ZIKV infection models .

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